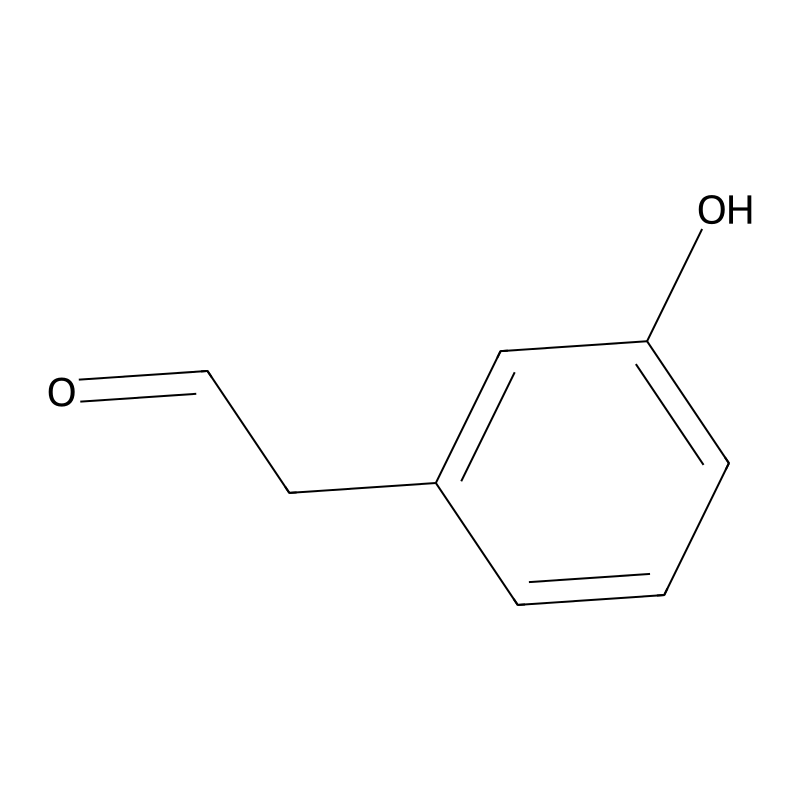2-(3-Hydroxyphenyl)acetaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(3-Hydroxyphenyl)acetaldehyde, also known as 3-hydroxytyrosinaldehyde, is a phenylpropanoid compound with the molecular formula CHO. This compound is characterized by a hydroxyl group attached to a phenyl ring and an aldehyde functional group. It is found in various plants, including olives, grapes, and apples, and is noted for its potential therapeutic effects. The compound has a melting point of 81-83°C and a boiling point of 127°C, with limited solubility in water (0.053 g/100 mL) .
- Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
- Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
- Condensation: It can react with amines to form imines or with alcohols to create hemiacetals and acetals .
These reactions highlight the compound's versatility in organic synthesis.
Research indicates that 2-(3-Hydroxyphenyl)acetaldehyde exhibits significant biological activities:
- Anti-inflammatory Properties: It has been shown to reduce the expression of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Antioxidant Activity: The compound scavenges free radicals in vitro, indicating its role as an antioxidant.
- Antitumor Effects: Studies demonstrate that it inhibits the growth of various cancer cell lines, including those from breast, lung, prostate, and colon cancers .
These properties underscore its potential therapeutic applications.
The synthesis of 2-(3-Hydroxyphenyl)acetaldehyde primarily involves the oxidation of tyrosol, a phenolic compound found in plants. Various methods can be employed for this oxidation:
- Enzymatic Reactions: Utilizing enzymes for selective oxidation.
- Chemical Oxidants: Employing agents like potassium permanganate or chromium trioxide.
- Photochemical Methods: Using light to drive the oxidation process.
Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, infrared (IR) spectroscopy, and UV-visible spectroscopy are essential for confirming the structure and purity of the synthesized compound .
2-(3-Hydroxyphenyl)acetaldehyde has several applications:
- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may serve as a lead compound for drug development targeting inflammatory diseases and cancer.
- Food Industry: Its presence in fruits suggests potential applications as a natural preservative or flavoring agent.
- Cosmetics: The antioxidant properties make it suitable for formulations aimed at skin protection .
Studies on the interactions of 2-(3-Hydroxyphenyl)acetaldehyde with biological targets have revealed:
- Enzyme Modulation: The compound may affect enzyme activity related to inflammation and oxidative stress.
- Cell Signaling Pathways: It appears to influence pathways associated with cell proliferation and apoptosis in cancer cells.
Further research is needed to fully elucidate these interactions and their implications for therapeutic use .
Several compounds share structural or functional similarities with 2-(3-Hydroxyphenyl)acetaldehyde:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Hydroxyphenylacetaldehyde | Hydroxyl group on phenyl ring | Stronger antioxidant activity |
| Tyrosol | Similar phenolic structure | Found predominantly in olives |
| Vanillin | Aromatic aldehyde | Known flavoring agent |
| Caffeic Acid | Hydroxycinnamic acid derivative | Exhibits strong anti-inflammatory effects |
2-(3-Hydroxyphenyl)acetaldehyde is unique due to its specific combination of hydroxyl and aldehyde functionalities, which contribute to its distinct biological activities compared to these similar compounds .








